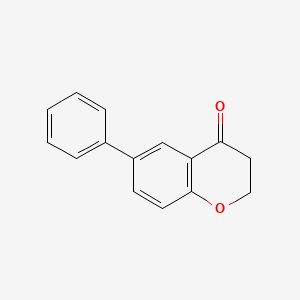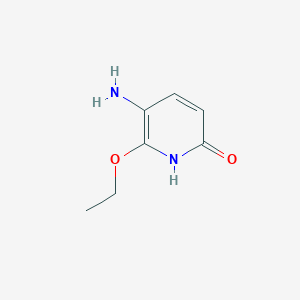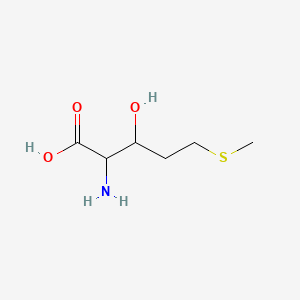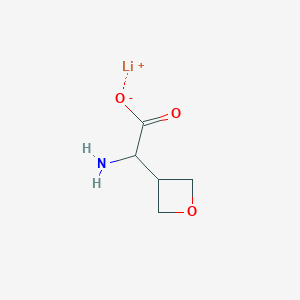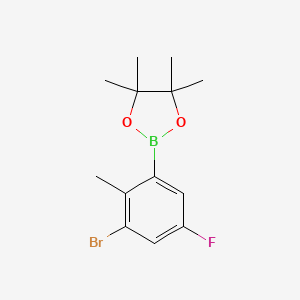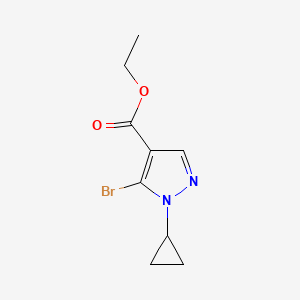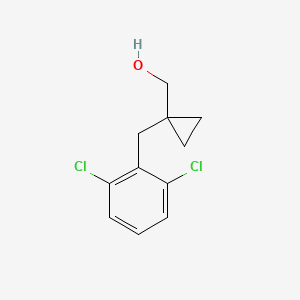![molecular formula C20H18FNO6 B13520863 (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid](/img/structure/B13520863.png)
(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid is a complex organic compound that features a fluorine atom and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid typically involves the protection of amino acids using the Fmoc group. The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The fluorine atom is introduced through a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorenone derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid is used as a building block in the synthesis of peptides and other complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is used to study protein interactions and enzyme mechanisms. The Fmoc group allows for easy attachment to peptides, facilitating the study of biological processes at the molecular level .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. They are investigated for their ability to inhibit specific enzymes or interact with biological targets, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as a precursor in peptide synthesis makes it essential for the manufacture of various therapeutic agents .
Mécanisme D'action
The mechanism of action of (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid involves its interaction with specific molecular targets. The Fmoc group facilitates the attachment to peptides, allowing the compound to participate in various biochemical reactions. The fluorine atom enhances the compound’s stability and reactivity, making it effective in its intended applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pentanedioic acid
- (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-chloropentanedioic acid
Uniqueness
What sets (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid apart is its specific combination of the Fmoc protecting group and the fluorine atom. This unique structure provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and other applications .
Propriétés
Formule moléculaire |
C20H18FNO6 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
(2S,4R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid |
InChI |
InChI=1S/C20H18FNO6/c21-16(18(23)24)9-17(19(25)26)22-20(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,22,27)(H,23,24)(H,25,26)/t16-,17+/m1/s1 |
Clé InChI |
FRADBSUKYLFNIF-SJORKVTESA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[C@H](C(=O)O)F)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(C(=O)O)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,3-Dimethylbutyl)amino]ethan-1-ol](/img/structure/B13520783.png)
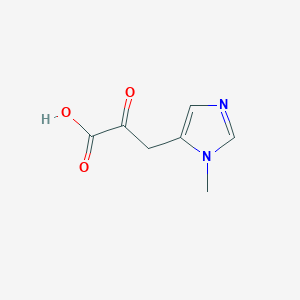
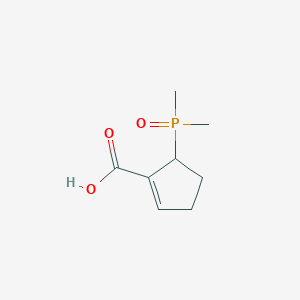

![Tert-butyl 3'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13520818.png)

![2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride](/img/structure/B13520823.png)
